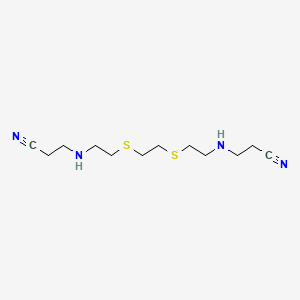![molecular formula C8H16OSi B14427594 Trimethyl[(penta-1,3-dien-2-yl)oxy]silane CAS No. 81658-42-6](/img/structure/B14427594.png)
Trimethyl[(penta-1,3-dien-2-yl)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[(penta-1,3-dien-2-yl)oxy]silane is an organosilicon compound with the molecular formula C9H18OSi. It is a colorless to light yellow clear liquid that is sensitive to air and heat . This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethyl[(penta-1,3-dien-2-yl)oxy]silane can be synthesized through the reaction of penta-1,3-dien-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is stored under inert gas and at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[(penta-1,3-dien-2-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Trimethyl[(penta-1,3-dien-2-yl)oxy]silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of bioactive molecules and as a protective group in peptide synthesis.
Mecanismo De Acción
The mechanism of action of Trimethyl[(penta-1,3-dien-2-yl)oxy]silane involves the formation of stable carbon-silicon bonds. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites in a molecule. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.
Trimethylsilyl cyclopentadiene: Used in the synthesis of metal cyclopentadienyl complexes.
Trimethyl(penta-1,3-diynyl)silane: Used in various organic synthesis reactions.
Uniqueness
Trimethyl[(penta-1,3-dien-2-yl)oxy]silane is unique due to its ability to form stable carbon-silicon bonds and its use as a protective group in organic synthesis. Its specific structure allows for selective reactions, making it a valuable reagent in the synthesis of complex molecules .
Propiedades
Número CAS |
81658-42-6 |
|---|---|
Fórmula molecular |
C8H16OSi |
Peso molecular |
156.30 g/mol |
Nombre IUPAC |
trimethyl(penta-1,3-dien-2-yloxy)silane |
InChI |
InChI=1S/C8H16OSi/c1-6-7-8(2)9-10(3,4)5/h6-7H,2H2,1,3-5H3 |
Clave InChI |
PMTXWMFGFKYIJE-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(=C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


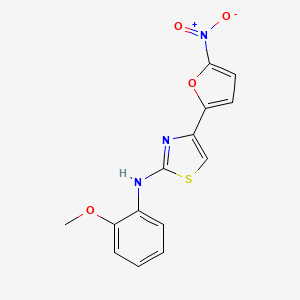
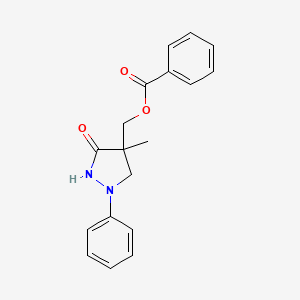
![4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline](/img/structure/B14427529.png)

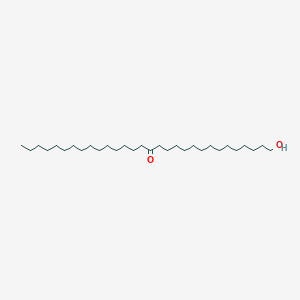
![{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid](/img/structure/B14427546.png)
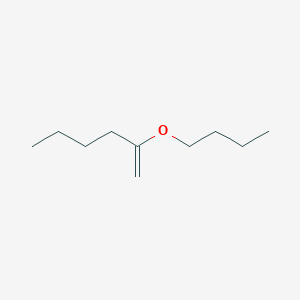
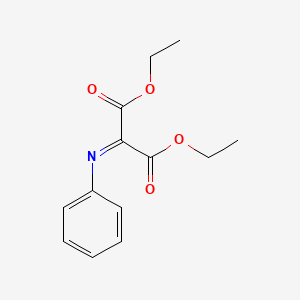
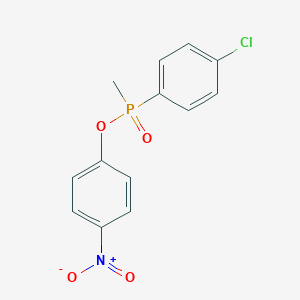
![Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate](/img/structure/B14427568.png)
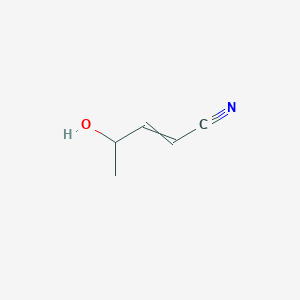

![N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14427584.png)
